Phenyl methylcarbamate
Overview
Description
Phenyl methylcarbamate, also known as carbamic acid, N-methyl-, phenyl ester, is an organic compound with the molecular formula C8H9NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry .
Mechanism of Action
ANTICHOLINESTERASE ACTIVITIES OF 97 PHENYL CARBAMATES WERE CORRELATED WITH MOLECULAR STRUCTURAL PARAMETERS. THESE CARBAMATES ARE INSECTICIDES AND MAY ACT AS INHIBITORS OF ACETYLCHOLINESTERASE.
Biochemical Analysis
Biochemical Properties
Phenyl Methylcarbamate interacts with acetylcholinesterase, a key enzyme in the nervous system . This interaction inhibits the enzyme’s activity, affecting the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission .
Cellular Effects
The inhibition of acetylcholinesterase by this compound impacts cellular processes. It affects cell signaling pathways related to acetylcholine, influencing gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to acetylcholinesterase, inhibiting its activity . This binding interaction alters gene expression related to acetylcholine metabolism and disrupts normal cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can have toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in metabolic pathways related to acetylcholine metabolism. It interacts with acetylcholinesterase, affecting the breakdown of acetylcholine
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenol with methyl isocyanate under controlled conditions. Another method includes the reaction of phenyl chloroformate with methylamine .
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of phenol with methyl isocyanate in the presence of a catalyst. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: Phenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl isocyanate and methanol.
Reduction: It can be reduced to form phenylamine and methanol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Phenyl isocyanate and methanol.
Reduction: Phenylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use in drug design and development, particularly as a prodrug.
Industry: It is used in the production of pesticides, fungicides, and herbicides
Comparison with Similar Compounds
Phenyl methylcarbamate can be compared with other carbamates such as ethyl carbamate and methyl N-phenyl carbamate:
Ethyl Carbamate: Similar in structure but with an ethyl group instead of a methyl group. It is less reactive and has different applications.
Methyl N-phenyl Carbamate: Similar in structure but with a different substitution pattern. .
This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
phenyl N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWKRWCUMCMVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073282 | |
Record name | Phenyl methylcarbamate | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.07 [mmHg] | |
Record name | Phenyl methylcarbamate | |
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Mechanism of Action |
ANTICHOLINESTERASE ACTIVITIES OF 97 PHENYL CARBAMATES WERE CORRELATED WITH MOLECULAR STRUCTURAL PARAMETERS. THESE CARBAMATES ARE INSECTICIDES AND MAY ACT AS INHIBITORS OF ACETYLCHOLINESTERASE. | |
Record name | PHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1943-79-9 | |
Record name | Phenyl methylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyl methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943799 | |
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Record name | Carbamic acid, N-methyl-, phenyl ester | |
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Record name | Phenyl methylcarbamate | |
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Record name | Phenyl N-methylcarbamate | |
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Record name | N-METHYLPHENYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19U7Y0R088 | |
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Record name | PHENYL METHYLCARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2598 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary mode of action of phenyl methylcarbamate insecticides?
A1: this compound insecticides primarily work by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission in insects. [, ] This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately insect death. [, ]
Q2: Are there differences in susceptibility to phenyl methylcarbamates among different insect species or life stages?
A2: Yes, research has shown varying susceptibility to this compound insecticides. For instance, studies on Chrysomya megacephala and Phaenicia cuprina revealed that the larval stages of these flies were less susceptible than adult females. [] Similar observations were made in studies on Diabrotica virgifera, where the toxicity varied between larvae and adults. []
Q3: Do phenyl methylcarbamates affect the acetylcholinesterase activity differently in various insect species?
A3: Yes, studies indicate that the anticholinesterase activity of phenyl methylcarbamates can differ among insect species. For example, some carbamates with low anticholinesterase activity in in vitro assays were surprisingly toxic to honeybees. [] This suggests species-specific differences in enzyme sensitivity or alternative mechanisms of toxicity.
Q4: What is the general molecular structure of phenyl methylcarbamates?
A4: Phenyl methylcarbamates consist of a phenyl ring attached to a methylcarbamate group (-OC(=O)NHCH3). Variations in the type and position of substituents on the phenyl ring contribute to the diverse properties of these compounds.
Q5: Is spectroscopic data available for identifying and characterizing phenyl methylcarbamates?
A5: Yes, techniques like infrared spectroscopy play a crucial role in identifying and characterizing phenyl methylcarbamates. Research has utilized online infrared detectors coupled with high-performance liquid chromatography (HPLC) for analyzing formulations containing compounds like aldicarb and carbaryl. []
Q6: How do structural modifications of the phenyl ring in phenyl methylcarbamates influence their insecticidal activity?
A6: Substitutions on the phenyl ring can significantly impact the insecticidal activity, potency, and selectivity of phenyl methylcarbamates. Research has shown that electron-withdrawing groups on the phenyl ring tend to increase the rotational energy barriers around the carbonyl-nitrogen bond, potentially influencing their interaction with acetylcholinesterase. []
Q7: Can you give an example of how specific substituents affect the activity of phenyl methylcarbamates?
A7: Research on honeybees showed that substitutions with alkyl, methoxy, or chloro groups on the phenyl ring of methylcarbamates influenced their toxicity and ability to inhibit bee head cholinesterase. [] This highlights the importance of SAR studies in optimizing insecticidal activity.
Q8: Has insect resistance to this compound insecticides been observed?
A8: Yes, resistance development in insects towards phenyl methylcarbamates is a growing concern. For example, studies on granary weevils (Sitophilus granarius) demonstrated their ability to develop resistance to this compound insecticides like Baygon (o-isopropoxythis compound) under laboratory conditions. []
Q9: Are there any known mechanisms for resistance to phenyl methylcarbamates?
A9: Although the specific mechanisms can vary, research suggests that resistance may involve enhanced detoxification pathways. For instance, the use of synergists like piperonyl butoxide, which inhibit detoxification enzymes, was found to enhance the effectiveness of Baygon against resistant granary weevils. []
Q10: What is the general toxicity profile of phenyl methylcarbamates?
A10: Phenyl methylcarbamates, being acetylcholinesterase inhibitors, can be toxic to various organisms, including insects, birds, and mammals. [, ] The exact toxicity varies depending on the specific compound, the organism exposed, and the route of exposure.
Q11: Are there any specific safety concerns associated with the use of this compound insecticides?
A11: The use of phenyl methylcarbamates requires careful consideration of their potential impact on non-target organisms and the environment. [] Studies on the fate of Bux insecticide in a model ecosystem revealed its high toxicity to aquatic animals, highlighting the need for responsible application practices. []
Q12: What are the main applications of this compound compounds?
A12: The primary application of phenyl methylcarbamates is in agriculture as insecticides to control various insect pests that damage crops. [, , , , , , , , ] Their use has been instrumental in protecting crops like corn, rice, peanuts, and wheat from significant yield losses.
Q13: Are there any other uses for phenyl methylcarbamates besides agricultural applications?
A13: Yes, certain phenyl methylcarbamates, like methiocarb (3,5-dimethyl-4-(methylthio)this compound), have found use as bird repellents to deter birds from consuming seeds and crops. [, ] This application highlights the diverse biological activities within this class of compounds.
Q14: Are there any strategies to mitigate the potential negative impacts of this compound insecticides on the environment?
A15: Mitigating potential adverse effects involves responsible application practices, such as avoiding direct application to water bodies and using targeted application methods to minimize exposure to non-target organisms. [, ] Research on alternative pest control methods and integrated pest management strategies is crucial for reducing reliance on chemical insecticides.
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